n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine

Description

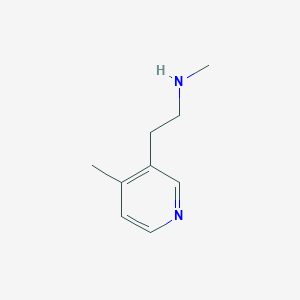

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine is a secondary amine featuring a 4-methylpyridin-3-yl group attached to an N-methylated ethylamine backbone. This compound is structurally characterized by its pyridine ring substitution and methyl group at the ethylamine terminus.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

N-methyl-2-(4-methylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C9H14N2/c1-8-3-6-11-7-9(8)4-5-10-2/h3,6-7,10H,4-5H2,1-2H3 |

InChI Key |

HZUUJSUGBXSEOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)CCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Core Backbone Variations

- N-Methyl-2-(pyridin-3-yl)ethan-1-amine (2j) : A commercially available compound (–9) differing by the absence of the 4-methyl group on the pyridine ring. This structural simplification reduces steric hindrance and hydrophobicity compared to the target compound.

Heterocyclic Ring Modifications

- Piperidine-Based Analogues (Compounds 33–41, –2) : Examples include N-Methyl-2-(4-((trifluoromethyl)benzyloxy)piperidin-1-yl)ethan-1-amine (33) and 2-(4-([1,1'-Biphenyl]-2-ylmethoxy)piperidin-1-yl)-N-methylethan-1-amine (36) . These compounds replace the pyridine with a piperidine ring, introducing conformational flexibility and bulkier substituents (e.g., trifluoromethyl, biphenyl) that enhance lipophilicity .

Pharmacophoric Modifications

- ADS-531 () : A histamine H3 receptor antagonist with a thiazole ring and piperazine substituent. While structurally distinct, it shares the N-methyl-ethylamine motif, demonstrating how terminal substitutions (e.g., phenylpropyl groups) enhance receptor affinity (pA2 = 8.27) .

Physicochemical and Spectroscopic Properties

*Calculated for C9H15N2.

Key Structural Influences on Function

- Pyridine vs. Piperidine : The pyridine ring’s aromaticity and planarity (vs. piperidine’s flexibility) may enhance π-π stacking in target interactions.

Biological Activity

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine, a compound characterized by its pyridine moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a methyl group attached to a pyridine ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. For instance, it has been investigated for its role in nitric oxide synthase (NOS) inhibition, which is crucial in various physiological processes and disease states .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Its ability to inhibit neuronal nitric oxide synthase (nNOS) suggests a role in reducing neuroinflammation .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can reduce the growth of certain cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

- Pharmacological Applications : Its structure allows for modifications that can enhance bioavailability and selectivity towards specific targets, making it a candidate for drug development aimed at treating neurological disorders and cancers .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Study 1: Neuroprotective Properties

A study focused on the synthesis of aminopyridine-based compounds demonstrated that certain derivatives exhibited high selectivity as nNOS inhibitors with values in the nanomolar range. These compounds showed promise in preclinical models for neuroprotection due to their ability to penetrate the blood-brain barrier effectively .

Study 2: Anticancer Activity

In another investigation, derivatives were screened against various hematological cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through molecular pathways involving p53 signaling .

Table 1: Biological Activity Summary

Table 2: Comparison with Similar Compounds

| Compound Name | K_i (nM) | Selectivity (iNOS/eNOS) | Biological Activity |

|---|---|---|---|

| This compound | 7 | 806/2667 | Neuroprotection |

| 6-(3-Fluorophenethylamino)-4-methylpyridin-2-amine | 40 | 147/261 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.